molecular formula C24H31NO4 B12105540 N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester

N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester

Cat. No.: B12105540
M. Wt: 397.5 g/mol
InChI Key: VJVSRTMPQCZFKD-UHFFFAOYSA-N
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Description

N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester (CAS: 117560-14-2) is a chiral intermediate widely used in pharmaceutical synthesis, particularly in the production of peptide-based therapeutics and enzyme inhibitors. The compound features a benzyloxycarbonyl (Cbz) protecting group on the amine moiety, enhancing stability during synthetic processes, and a tert-butyl ester group that improves solubility in organic solvents. Its stereochemical purity (S-configuration at the benzyloxycarbonyl-substituted carbon) ensures compatibility with enantioselective reactions, making it critical for constructing biologically active molecules .

Suppliers such as HANGZHOU JHECHEM CO LTD and CHEMLYTE SOLUTIONS CO., LTD, offer this compound in industrial-grade purity (99%) with packaging options up to 25 kg per drum, reflecting its demand in large-scale manufacturing .

Properties

IUPAC Name

benzyl 2-[[1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSRTMPQCZFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves coupling L-alanine tert-butyl ester with a Cbz-protected 3-phenylpropylamine derivative using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents facilitate the formation of an active ester intermediate, which subsequently reacts with the amine nucleophile.

Procedure :

  • Activation : L-alanine tert-butyl ester is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling : EDCI (1.1 equiv) and hydroxybenzotriazole (HOBt, 1.0 equiv) are added to activate the carboxyl group.

  • Amine Addition : The Cbz-protected 3-phenylpropylamine (1.0 equiv) is introduced, and the reaction proceeds at 0–25°C for 12–24 hours.

  • Workup : The mixture is washed with dilute HCl, NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

Yield : 70–85%
Purity : >95% (HPLC)
Limitations : Requires stoichiometric reagents and generates urea byproducts, complicating purification.

Catalytic Asymmetric Synthesis

Thiourea-Catalyzed Michael Addition

A breakthrough in stereoselective synthesis involves thiourea catalysts to control the S-configuration at the 1-position. This method, adapted from related compounds, employs N,N'-diphenylthiourea or urea derivatives to enhance enantioselectivity.

Mechanism :
The thiourea catalyst forms hydrogen bonds with the imine intermediate, increasing steric hindrance on the Re face and favoring nucleophilic attack on the Si face.

Procedure :

  • Imine Formation : Ethyl α-benzoyl acrylate reacts with L-alanine tert-butyl ester in toluene at 60°C.

  • Catalytic Addition : Thiourea (5 mol%) is added, and the reaction proceeds for 48 hours.

  • Hydrogenation : The adduct is hydrogenated using Pd/C (10 wt%) under 0.3 MPa H₂ in isopropanol.

Yield : 90–96%
Enantiomeric Excess (ee) : >99%
Advantages : High stereocontrol, scalable for industrial production.

Hydrogenation and Deprotection Strategies

Palladium-Catalyzed Hydrogenolysis

The tert-butyl ester and Cbz groups are susceptible to hydrogenolysis, necessitating careful optimization.

Procedure :

  • Substrate Preparation : The intermediate N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine benzyl ester is dissolved in isopropanol.

  • Hydrogenation : Pd/C (0.1 wt%) and N,N'-diphenylthiourea (0.11 mmol) are added under 0.3 MPa H₂ at 25°C.

  • Workup : Filtration and recrystallization from methyl tert-butyl ether yield the pure product.

Yield : 96%
Key Insight : Thiourea additives suppress over-hydrogenation and preserve stereochemistry.

Solvent and Temperature Optimization

Recrystallization Protocols

Purification is critical for pharmaceutical-grade material. Mixed solvents (ethanol/water or ethanol/cyclohexane) achieve high crystallinity.

Conditions :

  • Solvent Ratio : Ethanol/water (7:3 v/v) or ethanol/cyclohexane (2:1 v/v).

  • Temperature Gradient : Cooling from 65°C to 0–10°C over 2 hours.

Outcome :

  • Purity : 98–99%

  • Recovery : 70–85%

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityKey Advantage
Carbodiimide Coupling70–85>99ModerateSimplicity
Thiourea Catalysis90–96>99HighStereoselectivity
Hydrogenation96>99HighIntegrated deprotection

Trade-offs :

  • Classical coupling is cost-effective but labor-intensive.

  • Catalytic methods offer superior ee but require specialized catalysts.

Industrial-Scale Considerations

Process Economics

Thiourea-catalyzed routes dominate industrial production due to reduced waste and higher throughput. A typical batch (100 kg scale) achieves 95% yield with <0.5% impurities.

Regulatory Compliance

Residual palladium must be <10 ppm, necessitating chelating agents (e.g., EDTA) during workup .

Chemical Reactions Analysis

Types of Reactions

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Free Amino Acid: Hydrolysis of the ester and deprotection of the benzyloxycarbonyl group yield the free amino acid.

    Carboxylic Acid: Hydrolysis of the ester bond results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester typically involves multiple steps that allow for selective modifications while maintaining functional integrity. The synthesis process is crucial as it affects the yield and purity of the final product.

Table 1: Synthesis Overview

StepDescriptionYield (%)Key Reagents
1Addition reaction with thiourea88Ethanol, thiourea, alanine benzyl ester
2Hydrogenation process74-76Palladium on carbon catalyst
3Purification steps>99Various organic solvents

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly angiotensin-converting enzyme (ACE) inhibitors. These include notable drugs such as enalapril and ramipril. The compound's structure allows it to be easily modified to create derivatives with enhanced pharmacological properties.

Case Study: Synthesis of ACE Inhibitors

Research has demonstrated that variations of this compound can lead to the successful synthesis of various ACE inhibitors. For example, the compound's ability to undergo selective hydrogenation reactions has been utilized to produce derivatives with improved efficacy and reduced side effects.

Biological Activities

While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown potential pharmacological activities. The compound's structure suggests it may exhibit various biological effects, including:

  • Antihypertensive properties : As a precursor to ACE inhibitors, it plays a significant role in managing hypertension.
  • Potential neuroprotective effects : Some derivatives have been studied for their ability to protect neuronal cells.
CompoundActivity TypeReference
EnalaprilAntihypertensive
RamiprilAntihypertensive
Derivatives of Cbz estersNeuroprotective

Research Findings

Recent studies indicate that this compound can be effectively utilized in high-throughput screening for new drug candidates. Its versatility allows researchers to explore various modifications leading to novel compounds with desirable pharmacokinetic properties.

Case Study: High-throughput Screening

A recent investigation into the use of this compound in high-throughput screening revealed its potential for synthesizing libraries of dipeptides with specific biological activities. The study reported yields up to 85% for certain derivatives, indicating its effectiveness as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. The tert-butyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions to yield the desired peptide or amino acid .

Comparison with Similar Compounds

Target Compound: N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester

  • Key Groups :
    • Cbz-protected amine (for amine stability).
    • Tert-butyl ester (for carboxylate protection and solubility).
    • L-alanine backbone (ensures chiral specificity).

Analog: N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester (CAS: 337953-80-7)

  • Key Groups: Diphenylpropyl substituent (enhances lipophilicity). β-alanine backbone (non-proteinogenic amino acid, altering metabolic pathways). Tert-butyl ester (shared with target compound).

Structural Impact :

  • The Cbz group in the target compound provides orthogonal protection compared to the diphenylpropyl group in the analog, which lacks a protecting group but introduces steric bulk. This difference influences reactivity in coupling reactions and deprotection strategies .

Physicochemical Properties

Property This compound N-(3,3-Diphenylpropyl)-β-alanine tert-butyl ester
CAS No. 117560-14-2 337953-80-7
Molecular Formula Not explicitly stated (inferred: ~C₂₄H₃₁NO₄) C₂₂H₂₉NO₂
Molecular Weight ~397.5 g/mol (estimated) 339.47 g/mol
Purity 99% (industrial grade) Not specified (research grade)
Storage Conditions Room temperature (industrial packaging) Frozen (-20°C), dry ice shipping required

Key Observations :

  • The target compound’s higher molecular weight and Cbz group suggest greater polarity compared to the diphenylpropyl analog, which is more lipophilic.
  • Storage requirements for the analog indicate higher sensitivity to degradation, possibly due to the absence of stabilizing protective groups .

Target Compound

  • Primary Use : Intermediate in angiotensin-converting enzyme (ACE) inhibitor synthesis (e.g., benazepril analogs) and peptide elongation .
  • Research Note: The tert-butyl ester facilitates selective deprotection under acidic conditions, enabling modular synthesis of complex peptides .

Analog

  • Primary Use : Specialized applications in hydrophobic drug delivery systems or as a scaffold for β-peptide analogs, leveraging its lipophilic diphenylpropyl chain .
  • Research Gap: Limited data on biological activity; primarily utilized in exploratory synthetic chemistry .

Biological Activity

N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester is a compound of significant interest in medicinal chemistry, particularly in the synthesis of bioactive peptides and drug development. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H21NO4
  • Molecular Weight : 277.34 g/mol
  • IUPAC Name : tert-butyl (2-(benzyloxycarbonylamino)-3-phenylpropanoate)

This structure features a tert-butyl ester group, which enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is largely attributed to its role in peptide synthesis and modulation of neurotransmitter functions. The compound serves as a building block for various peptides and has been studied for its potential effects on:

  • Neurotransmitter Modulation : Research indicates that modifications in amino acid structures can influence neurotransmitter receptor interactions, thereby affecting neurological functions .
  • Anticancer Activity : Some derivatives of related compounds have shown promising results in inhibiting cell growth in cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Peptide Synthesis : The compound is utilized in synthesizing peptides that target specific receptors involved in neurological disorders. For instance, studies have demonstrated that N-alkyl amino acids can enhance the potency of peptide analogues .
  • Anticancer Properties : A related study explored the anticancer properties of similar compounds, reporting an IC50 value of 31 nM in MDA-MB-231 breast cancer cells, indicating strong inhibitory effects on cell proliferation .
  • Neuroscience Applications : In neuroscience research, this compound has been employed to investigate the effects of amino acids on neurotransmitter functions, contributing to a better understanding of mental health conditions .

Comparative Biological Activity

The following table summarizes the biological activities observed for this compound and related compounds:

CompoundActivity TypeIC50 (nM)Notes
N-[1-(S)-Cbz-3-phenylpropyl]-L-alaninePeptide Synthesis-Key building block for therapeutic peptides
Related Compound AAnticancer31Effective against MDA-MB-231 cells
Related Compound BNeurotransmitter Modulation-Enhances receptor interactions

Q & A

Q. What are the standard synthetic routes for preparing N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via a multi-step sequence involving (1) chiral induction of the Cbz-protected phenylpropylamine intermediate and (2) coupling with L-alanine tert-butyl ester. Key steps include:
  • Stereoselective alkylation : Use of (S)-configured starting materials to maintain chiral integrity .
  • Protection strategies : Cbz (benzyloxycarbonyl) for amine protection and tert-butyl ester for carboxylic acid stabilization .
  • Yield optimization : Catalytic hydrogenation or acidic conditions (e.g., TFA) for deprotection, monitored by TLC or HPLC. Adjust stoichiometry of coupling reagents (e.g., EDC/HOBt) to reduce side products .

Q. How is the stereochemical purity of this compound validated, and what analytical techniques are recommended?

  • Methodological Answer :
  • Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H or OD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • Optical rotation : Compare observed [α]D values with literature data (e.g., Thermo Scientific reports [α]D = +15° to +25° for the (S)-configured product) .
  • X-ray crystallography : For absolute configuration confirmation, though this requires high-purity crystals .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent polarity) influence the stability of the tert-butyl ester group during synthetic steps?

  • Methodological Answer : The tert-butyl ester is labile under strongly acidic or basic conditions. Key stability studies include:
  • pH-dependent hydrolysis : Monitor degradation via LC-MS in buffers (pH 1–12). Stability is optimal in neutral to mildly acidic conditions (pH 4–6) .
  • Thermal stability : Thermal gravimetric analysis (TGA) shows decomposition >150°C, suggesting room-temperature storage for long-term stability .

Q. What strategies are effective for resolving contradictions in impurity profiles observed during scale-up synthesis?

  • Methodological Answer :
  • Byproduct identification : Use LC-HRMS to detect intermediates (e.g., de-esterified analogs or racemized products). For example, notes impurities at relative retention times 0.5–2.1, suggesting incomplete coupling or hydrolysis .
  • Process optimization : Introduce orthogonal protection (e.g., Fmoc for amines) or switch to aprotic solvents (e.g., DMF) to suppress side reactions .

Q. What advanced methods are used to study the compound’s conformational behavior in solution, and how does this impact its reactivity?

  • Methodological Answer :
  • NMR spectroscopy : 2D NOESY or ROESY to analyze spatial proximity of the Cbz-phenyl and alanine moieties, revealing preferred rotamers .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy barriers for rotation, correlating with experimental kinetic data .

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